molecular formula C19H28N2O4S B2461201 2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421504-83-7

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2461201
CAS No.: 1421504-83-7
M. Wt: 380.5
InChI Key: MZVCJLQFRKCOCQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a methoxyphenoxy group, a morpholinomethyl group, and a thiazepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Synthesis of the Morpholinomethyl Intermediate: This involves the reaction of morpholine with formaldehyde to form the morpholinomethyl intermediate.

    Formation of the Thiazepan Ring: The thiazepan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Final Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate, the morpholinomethyl intermediate, and the thiazepan ring under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenoxy)aniline: Shares the methoxyphenoxy group but lacks the morpholinomethyl and thiazepan components.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its functional groups and overall structure.

Uniqueness

2-(3-Methoxyphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-23-17-4-2-5-18(12-17)25-14-19(22)21-6-3-11-26-15-16(21)13-20-7-9-24-10-8-20/h2,4-5,12,16H,3,6-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVCJLQFRKCOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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